

Application Notes and Protocols: 1-Decanol in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Decanol

Cat. No.: B1663958

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Abstract

1-Decanol, also known as decyl alcohol or capric alcohol, is a straight-chain fatty alcohol with the chemical formula $C_{10}H_{22}O$.^{[1][2]} It is a versatile ingredient extensively utilized within the fragrance and flavor sectors. In perfumery, it imparts a characteristic sweet, waxy, and floral aroma, often reminiscent of orange blossoms.^{[1][3][4]} It also functions as a fixative and a masking agent. In the flavor industry, **1-decanol** is valued for its ability to add subtle fatty and sweet notes, enhancing the complexity of fruit and cream flavor profiles. This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of **1-decanol** for researchers, scientists, and product development professionals.

Physicochemical and Sensory Data

The functional properties of **1-decanol** are dictated by its physical, chemical, and sensory characteristics. These are summarized below for easy reference.

Property	Value	References
IUPAC Name	Decan-1-ol	
Synonyms	Decyl alcohol, Capric alcohol, n-Decanol	
CAS Number	112-30-1	
FEMA Number	2365	
Molecular Formula	C ₁₀ H ₂₂ O	
Molar Mass	158.28 g/mol	
Appearance	Colorless, viscous liquid	
Odor Profile	Sweet, floral (orange flower), waxy, fatty, clean	
Taste Profile	Slight, characteristic fatty taste	
Odor Threshold	0.00077 ppm; 6.3 ppb (in air)	
Melting Point	5-7 °C	
Boiling Point	231-232.9 °C	
Flash Point	180 °F (82.2 °C)	
Density	0.829 g/mL at 25 °C	
Solubility	Insoluble in water; Soluble in ethanol, ether, mineral oil, propylene glycol	

Applications in the Fragrance Industry

1-Decanol is a foundational ingredient in modern perfumery due to its multifaceted contributions to fragrance composition.

As a Primary Aroma Chemical

The primary olfactory contribution of **1-decanol** is its unique floral and waxy character. It is a key component in creating:

- **Floral Accords:** Especially for white florals like orange blossom, jasmine, acacia, and lilac, where it imparts a natural, slightly fatty petal-like quality.
- **Citrus Blends:** It can be used to round out and add a sweet, floral depth to citrus fragrances, preventing them from being overly sharp.
- **Rose Formulations:** It serves as a valuable modifier in rose accords, contributing to the overall complexity.

As a Fixative and Modifier

Beyond its own scent, **1-decanol** plays a crucial supporting role.

- **Fixative:** As a less volatile molecule, it helps to slow the evaporation rate of more volatile top and heart notes, thereby increasing the tenacity and longevity of the fragrance on the skin.
- **Blending Agent:** It is an excellent modifier, particularly for aldehydes and other alcohols like linalool, smoothing out harsh chemical notes and seamlessly integrating different components of a formula.
- **Masking Agent:** It can effectively reduce or conceal undesirable base odors from other raw materials in a cosmetic or industrial product formulation.

Recommended Use Levels

The International Fragrance Association (IFRA) provides guidelines for safe use levels. In fine fragrances, **1-decanol** is typically suggested for use at concentrations between 0.05% and 0.5% of the final concentrate.

Applications in the Flavor Industry

1-Decanol is approved for use in food and is listed as a GRAS (Generally Recognized as Safe) substance by FEMA. Its application is subtle, often acting in a supporting role to enhance existing flavor profiles.

Flavor Profile and Contribution

1-Decanol provides a mild, slightly sweet, and fatty note. This makes it suitable for:

- **Fruit Flavors:** It is used to enhance citrus (especially orange), lemon, and coconut flavors, adding a layer of complexity and a richer mouthfeel. It naturally occurs in apples, cranberries, and papaya.
- **Dairy and Cream Flavors:** Its fatty character is ideal for boosting creamy notes in products like ice cream and candy.
- **Beverages:** It can be found in various beverages to round out the flavor profile.

Typical Dosage Levels

The use of **1-decanol** in food is typically at parts-per-million (ppm) levels. Reported dosages include:

- Ice Cream: 4.6 ppm
- Candy: 5.2 ppm
- Beverages: 2.1 ppm
- Chewing Gum: 3.0 ppm

Experimental Protocols

The following protocols provide standardized methodologies for working with **1-decanol** in a laboratory setting.

Protocol 1: Preparation of 1-Decanol Dilutions for Sensory Evaluation

Objective: To prepare standardized dilutions of **1-decanol** in a solvent for olfactory and gustatory analysis. Ethanol is a common solvent in both fragrance and flavor applications.

Materials:

- **1-Decanol** ($\geq 99\%$ purity)
- Food-grade ethanol (95% or absolute)
- Calibrated analytical balance (± 0.001 g)
- Glass vials or bottles with airtight caps
- Pipettes or graduated cylinders
- Vortex mixer (optional)

Methodology:

- Prepare a 10% Stock Solution:
 - Tare a clean, dry glass vial on the analytical balance.
 - Carefully weigh 1.000 g of **1-decanol** into the vial.
 - Add 9.000 g of ethanol to the vial.
 - Secure the cap and mix thoroughly by inversion or using a vortex mixer until the solution is homogenous. Label this as "**1-Decanol** 10% Stock".
- Prepare a 1% Solution:
 - Tare a new clean, dry vial.
 - Weigh 1.000 g of the "**1-Decanol** 10% Stock" solution into the vial.
 - Add 9.000 g of ethanol.
 - Cap and mix thoroughly. Label this as "**1-Decanol** 1%".
- Prepare a 0.1% Solution:
 - Tare a new clean, dry vial.

- Weigh 1.000 g of the "**1-Decanol** 1% " solution into the vial.
- Add 9.000 g of ethanol.
- Cap and mix thoroughly. Label this as "**1-Decanol** 0.1%".
- Evaluation:
 - For olfactory evaluation, dip a standard fragrance testing strip into the desired dilution, allow the solvent to evaporate for a few seconds, and evaluate the scent profile over time.
 - For flavor evaluation, further dilutions in a suitable base (e.g., sugar water) are required to reach appropriate ppm levels for tasting.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

Objective: To identify the specific contribution of **1-decanol** within a complex mixture (e.g., an essential oil or fragrance accord) using the human nose as a detector.

Materials & Equipment:

- Gas Chromatograph with a Mass Spectrometry (MS) detector and an Olfactory Detection Port (ODP).
- Helium carrier gas.
- Appropriate GC column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
- Sample containing **1-decanol**, diluted in a suitable solvent (e.g., ethanol).
- Trained sensory panelists.

Methodology:

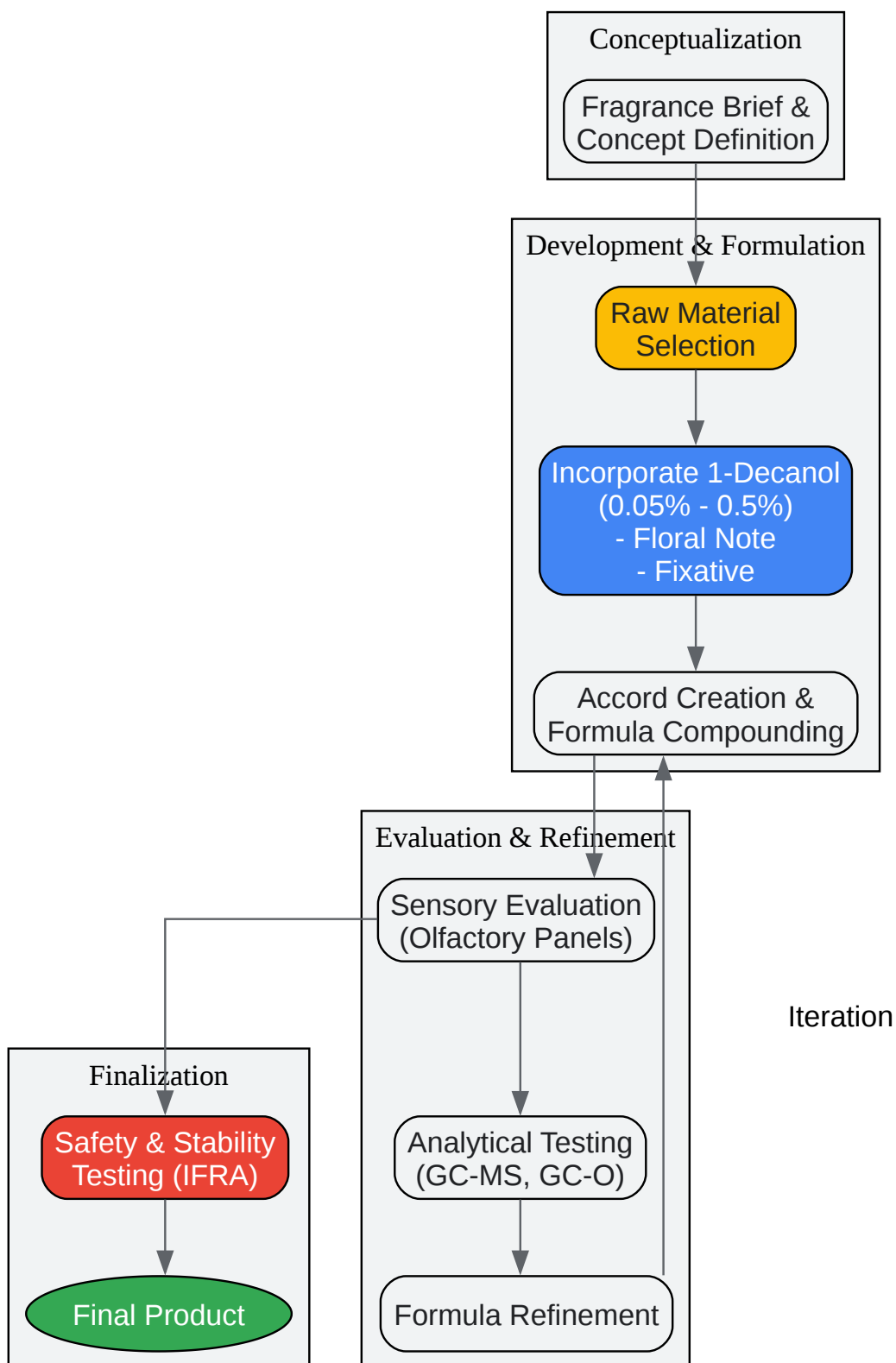
- Instrument Setup:

- Configure the GC system to split the column effluent between the MS detector and the ODP, typically at a 1:1 ratio.
- Heat the transfer line to the ODP to prevent condensation of analytes.
- Introduce humidified air as a make-up gas to the ODP to prevent nasal drying for the panelist.
- Chromatographic Conditions (Example):
 - Injector Temperature: 250 °C
 - Oven Program: Start at 40 °C, hold for 2 minutes, ramp at 5 °C/min to 240 °C, hold for 5 minutes.
 - Carrier Gas Flow: 1.0 mL/min (constant flow).
 - MS Transfer Line: 230 °C.
- Analysis:
 - Inject 1 µL of the prepared sample into the GC.
 - A trained panelist sniffs the effluent from the ODP throughout the entire run.
 - The panelist records the time, duration, and a qualitative description of every odor perceived.
 - Simultaneously, the MS detector records the mass spectrum of the eluting compounds.
- Data Interpretation:
 - Correlate the retention time of the odors detected by the panelist with the retention times of the peaks identified by the MS.
 - Confirm the identity of **1-decanol** by comparing its mass spectrum and retention time with a known standard.

- The panelist's description at the retention time for **1-decanol** will confirm its specific sensory contribution within the mixture.

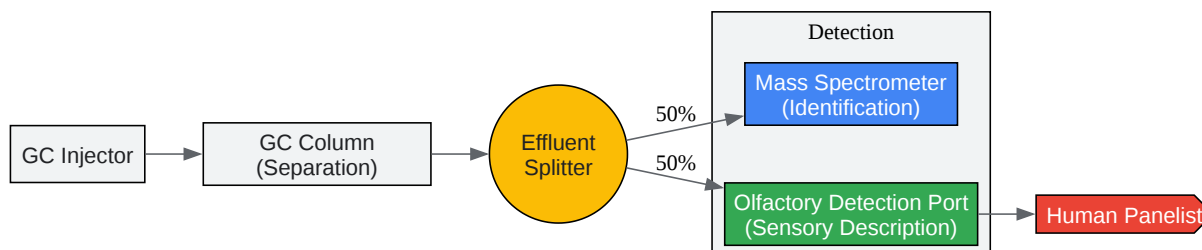
Visualized Workflows and Relationships

Diagrams created using Graphviz to illustrate key processes and concepts.



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Caption: Workflow for fragrance formulation, highlighting the integration and evaluation of **1-decanol**.



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- To cite this document: BenchChem. [Application Notes and Protocols: 1-Decanol in the Fragrance and Flavor Industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663958#applications-of-1-decanol-in-the-fragrance-and-flavor-industry]

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